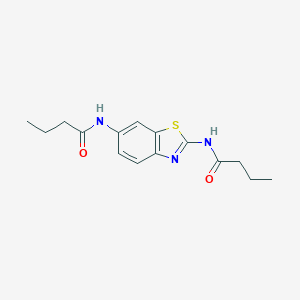![molecular formula C20H24ClN3O2 B251092 2-(4-chloro-2-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251092.png)
2-(4-chloro-2-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-2-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide is a chemical compound that has been widely studied for its potential use in various scientific applications. This compound is commonly referred to as "CMPD-1" and has been found to have a number of interesting properties that make it an attractive candidate for further research.
Mécanisme D'action
The mechanism of action of CMPD-1 is not fully understood, but it is believed to act by inhibiting the activity of certain cellular signaling pathways. This inhibition can lead to changes in cellular behavior, which can be useful for studying the role of these pathways in various disease states.
Biochemical and Physiological Effects:
CMPD-1 has been found to have a number of interesting biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of certain cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent. Additionally, CMPD-1 has been found to have anti-inflammatory properties, which could make it useful for treating a variety of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CMPD-1 is its high degree of selectivity for certain cellular signaling pathways. This selectivity makes it a valuable tool for researchers studying these pathways. However, one limitation of CMPD-1 is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are a number of future directions for research on CMPD-1. One potential area of study is the development of more selective analogs of this compound, which could be used to further investigate the role of specific cellular signaling pathways in disease states. Additionally, CMPD-1 could be studied in animal models to determine its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, CMPD-1 is a chemical compound that has been widely studied for its potential use in various scientific applications. This compound has a number of interesting properties, including a high degree of selectivity for certain cellular signaling pathways. While there is still much to learn about the mechanism of action of CMPD-1, this compound has the potential to be a valuable tool for investigating the role of these pathways in disease states.
Méthodes De Synthèse
The synthesis of CMPD-1 involves a multi-step process that begins with the reaction of 2-chloro-4-methylphenol with sodium hydroxide to form 2-chloro-4-methylphenoxide. This compound is then reacted with 4-(4-methylpiperazin-1-yl)aniline to form 2-(4-chloro-2-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide.
Applications De Recherche Scientifique
CMPD-1 has been studied for its potential use in a number of scientific applications, including as a tool for investigating the role of various cellular signaling pathways in disease states. This compound has been found to have a high degree of selectivity for certain signaling pathways, making it a valuable tool for researchers studying these pathways.
Propriétés
Formule moléculaire |
C20H24ClN3O2 |
|---|---|
Poids moléculaire |
373.9 g/mol |
Nom IUPAC |
2-(4-chloro-2-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C20H24ClN3O2/c1-15-13-16(21)3-8-19(15)26-14-20(25)22-17-4-6-18(7-5-17)24-11-9-23(2)10-12-24/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) |
Clé InChI |
CTRZQORKNYOJLG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3,5-diethoxybenzamide](/img/structure/B251009.png)
![3-fluoro-N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide](/img/structure/B251010.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B251011.png)
![2-(4-chloro-3-methylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B251012.png)
![N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B251013.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B251014.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,2-dimethylpropanamide](/img/structure/B251015.png)
![Methyl 4-(4-methylpiperazin-1-yl)-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B251018.png)
![2-methoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251019.png)
![5-nitro-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide](/img/structure/B251022.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-1-benzofuran-2-carboxamide](/img/structure/B251024.png)

![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-iodobenzamide](/img/structure/B251029.png)

